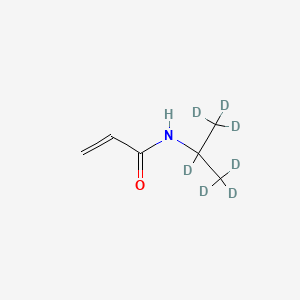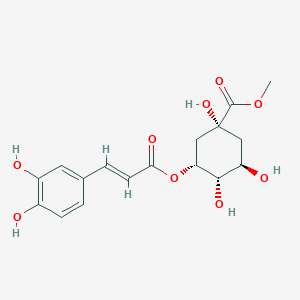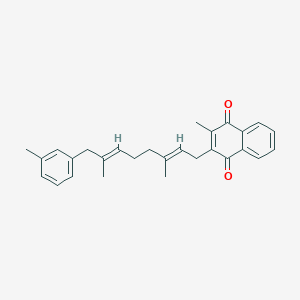
SARS-CoV-2-IN-66
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-66 is a chemical compound that has been identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of ongoing research efforts to develop effective treatments for COVID-19 by targeting the virus’s ability to replicate and spread within the human body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-66 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the research institution or pharmaceutical company involved in its development. Generally, the synthesis involves organic reactions such as nucleophilic substitution, condensation, and cyclization, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process to a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow chemistry, automated synthesis, and advanced purification methods like high-performance liquid chromatography (HPLC) may be employed to achieve efficient production.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-66 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized analogs with different functional groups, while reduction may produce reduced analogs with altered chemical properties.
科学研究应用
SARS-CoV-2-IN-66 has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of SARS-CoV-2 inhibitors.
Biology: Employed in biological assays to investigate its effects on viral replication and cell viability.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting the replication of SARS-CoV-2.
Industry: Utilized in the development of antiviral drugs and diagnostic tools for COVID-19.
作用机制
SARS-CoV-2-IN-66 exerts its effects by targeting specific molecular pathways involved in the replication of SARS-CoV-2. The compound binds to viral enzymes or proteins, inhibiting their activity and preventing the virus from replicating within host cells. This disruption of viral replication reduces the viral load and helps in controlling the infection. The exact molecular targets and pathways involved may include viral proteases, polymerases, or other essential proteins required for viral replication.
相似化合物的比较
SARS-CoV-2-IN-66 can be compared with other similar compounds that have been identified as potential SARS-CoV-2 inhibitors. Some of these compounds include:
Remdesivir: An antiviral drug that inhibits viral RNA polymerase.
Favipiravir: A broad-spectrum antiviral that targets viral RNA polymerase.
Molnupiravir: An antiviral that induces mutations in the viral RNA, leading to error catastrophe.
Uniqueness
This compound is unique in its specific mechanism of action and molecular targets, which may differ from those of other inhibitors. Its chemical structure and reactivity also contribute to its distinct properties and potential advantages as a therapeutic agent.
Conclusion
This compound is a promising compound in the fight against COVID-19, with potential applications in chemistry, biology, medicine, and industry. Its unique mechanism of action and chemical properties make it a valuable candidate for further research and development as an antiviral agent.
属性
分子式 |
C28H30O2 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
2-[(2E,6E)-3,7-dimethyl-8-(3-methylphenyl)octa-2,6-dienyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C28H30O2/c1-19(9-7-10-20(2)17-23-12-8-11-21(3)18-23)15-16-24-22(4)27(29)25-13-5-6-14-26(25)28(24)30/h5-6,8,10-15,18H,7,9,16-17H2,1-4H3/b19-15+,20-10+ |
InChI 键 |
XNNZXALDRUZMCU-VRGWLGSASA-N |
手性 SMILES |
CC1=CC(=CC=C1)C/C(=C/CC/C(=C/CC2=C(C(=O)C3=CC=CC=C3C2=O)C)/C)/C |
规范 SMILES |
CC1=CC(=CC=C1)CC(=CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
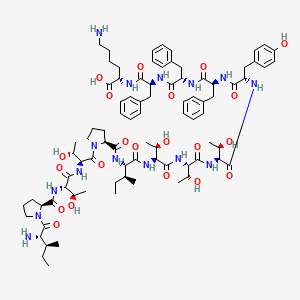
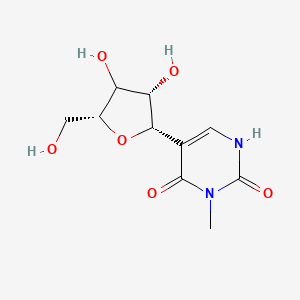
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
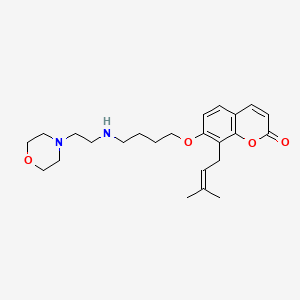

![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
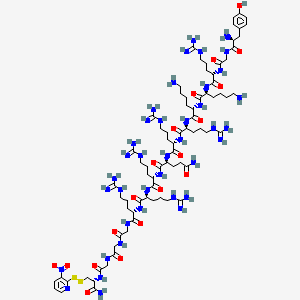
![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)
![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
